molecular formula C10H10INO3 B15340427 N-(4-Iodo-3-methylbenzoyl)glycine

N-(4-Iodo-3-methylbenzoyl)glycine

Cat. No.: B15340427
M. Wt: 319.10 g/mol
InChI Key: NUIJIPONCUFFSD-UHFFFAOYSA-N
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Description

N-(4-Iodo-3-methylbenzoyl)glycine is a glycine derivative where the amino group is substituted with a 4-iodo-3-methylbenzoyl moiety. This compound combines the structural features of glycine—a simple amino acid—with a halogenated aromatic group, which may influence its physicochemical and biological properties. The iodine atom likely enhances electrophilic reactivity and molecular weight, while the methyl group contributes to hydrophobicity and steric effects .

Properties

Molecular Formula

C10H10INO3

Molecular Weight

319.10 g/mol

IUPAC Name

2-[(4-iodo-3-methylbenzoyl)amino]acetic acid

InChI

InChI=1S/C10H10INO3/c1-6-4-7(2-3-8(6)11)10(15)12-5-9(13)14/h2-4H,5H2,1H3,(H,12,15)(H,13,14)

InChI Key

NUIJIPONCUFFSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCC(=O)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Iodo-3-methylbenzoyl)glycine typically involves the acylation of glycine with 4-iodo-3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-Iodo-3-methylbenzoyl)glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-Iodo-3-methylbenzoyl)glycine is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with proteins makes it valuable in biochemical assays .

Industry: In the pharmaceutical industry, this compound is explored for its potential as a precursor in the synthesis of iodinated contrast agents used in medical imaging .

Mechanism of Action

The mechanism of action of N-(4-Iodo-3-methylbenzoyl)glycine involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to proteins and enzymes. The aromatic ring and glycine moiety contribute to the overall stability and reactivity of the compound, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Substituted Benzoyl Glycine Derivatives

Glycine derivatives with aromatic acyl groups are widely studied for their bioactivity and material applications. Key comparisons include:

Compound Substituent Key Properties/Applications Reference
N-(Benzyloxycarbonyl)glycine Benzyloxycarbonyl Anticonvulsant activity (ED50 = 4.8 mg/kg)
N-(p-Chlorobenzyl)glycine p-Chlorobenzyl Peptoid monomer for crystal growth modulation
N-(4-Iodo-3-methylbenzoyl)glycine 4-Iodo-3-methylbenzoyl Hypothesized enhanced hydrophobicity and receptor binding due to iodine and methyl groups -


Key Findings :

  • Iodine vs.
  • Methyl Group Impact : The 3-methyl substituent increases steric hindrance compared to unsubstituted benzoyl derivatives, which could reduce rotational freedom and enhance stability in hydrophobic environments .

Heterocyclic and Alkyl-Substituted Glycines

Compounds with non-aromatic or heterocyclic substituents exhibit distinct behaviors:

Compound Substituent Key Properties/Applications Reference
N-(2-Furacyl)glycine 2-Furyl Forms reduction products (e.g., hydroxyhexylglycines) under hydrogenation
N-(4-Aminobutyl)glycine 4-Aminobutyl Accelerates crystal growth step velocity (v/v₀ = 8.7) in peptoid designs

Key Findings :

  • Heterocyclic vs. Aromatic : N-(2-Furacyl)glycine undergoes ring cleavage under reductive conditions, whereas the aromatic benzoyl group in this compound is expected to resist such degradation, enhancing chemical stability .
  • Alkyl Chain Effects: Alkyl-substituted glycines like N-(4-aminobutyl)glycine demonstrate strong electrostatic interactions due to terminal amino groups, unlike the iodinated aromatic derivative, which relies on halogen and hydrophobic interactions .

Anticonvulsant Glycine Derivatives

N-(Benzyloxycarbonyl)glycine derivatives show potent anticonvulsant activity, with structure-activity relationships highlighting the importance of substituents:

  • Benzylamide vs. Iodobenzoyl : The benzylamide group in N-(benzyloxycarbonyl)glycine benzylamide (ED50 = 4.8 mg/kg) enhances lipophilicity and blood-brain barrier penetration. The iodine and methyl groups in this compound may similarly improve bioavailability but could introduce steric clashes in receptor binding .

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